molecular formula C7H7NO4S B1415613 2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid CAS No. 1882385-36-5

2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid

Cat. No.: B1415613
CAS No.: 1882385-36-5
M. Wt: 201.2 g/mol
InChI Key: GRGMCPHDHUZLOW-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid is a heterocyclic compound that features both an oxetane ring and a thiazole ring. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Future Directions

: Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., … Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. DOI: 10.1021/acsmedchemlett.7b00212

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxetan-3-yloxy)-pyridine-4-carboxylic acid
  • 2-(Oxetan-3-yloxy)-benzothiazole-4-carboxylic acid
  • 2-(Oxetan-3-yloxy)-imidazole-4-carboxylic acid

Uniqueness

2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid is unique due to the combination of the oxetane and thiazole rings, which imparts distinct chemical and biological properties. The oxetane ring provides stability and resistance to metabolic degradation, while the thiazole ring enhances the compound’s ability to interact with biological targets .

Properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-6(10)5-3-13-7(8-5)12-4-1-11-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMCPHDHUZLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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